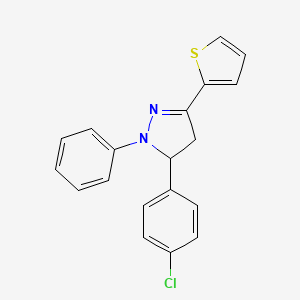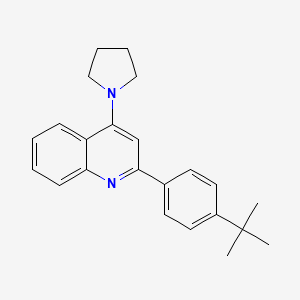
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the dichloro groups: Chlorination of the quinazolinone core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butylbenzyl group: This step involves the alkylation of the quinazolinone core with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced quinazolinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of functionalized quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives, which can be used in the development of new materials and catalysts.
Biology: Quinazolinone derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, affecting its replication and transcription.
Modulation of signaling pathways: It can modulate various signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.
相似化合物的比较
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone can be compared with other quinazolinone derivatives such as:
3-Benzyl-6,8-dichloro-4(3H)-quinazolinone: Lacks the tert-butyl group, which may affect its biological activity and solubility.
3-(4-Methylbenzyl)-6,8-dichloro-4(3H)-quinazolinone: Contains a methyl group instead of a tert-butyl group, potentially leading to different steric and electronic effects.
3-(4-Tert-butylbenzyl)-4(3H)-quinazolinone: Lacks the chlorine atoms, which may influence its reactivity and biological properties.
The presence of the tert-butyl group and the dichloro substitution in this compound contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
853318-65-7 |
|---|---|
分子式 |
C19H18Cl2N2O |
分子量 |
361.3 g/mol |
IUPAC 名称 |
3-[(4-tert-butylphenyl)methyl]-6,8-dichloroquinazolin-4-one |
InChI |
InChI=1S/C19H18Cl2N2O/c1-19(2,3)13-6-4-12(5-7-13)10-23-11-22-17-15(18(23)24)8-14(20)9-16(17)21/h4-9,11H,10H2,1-3H3 |
InChI 键 |
HAECFVXZUXSGOK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)
![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)







